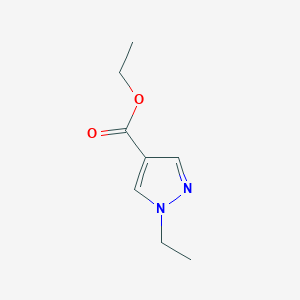

Ethyl 1-Ethylpyrazole-4-carboxylate

Descripción

Significance of Pyrazole (B372694) Derivatives as Heterocyclic Scaffolds in Chemical Sciences

Pyrazole derivatives are a cornerstone in the field of heterocyclic chemistry, recognized for their broad spectrum of applications and diverse biological activities. wisdomlib.orgijrpr.com These five-membered aromatic rings, containing two adjacent nitrogen atoms, serve as versatile scaffolds in the design of new molecules with significant pharmacological profiles. ijrpr.comnih.gov Their importance stems from their structural versatility and synthetic accessibility, which allows for the creation of compounds with fine-tuned physicochemical properties like solubility, bioavailability, and target specificity. ijrpr.com

In medicinal chemistry, pyrazole-containing compounds have been successfully developed for various therapeutic areas, exhibiting anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties. ijrpr.comglobalresearchonline.net The ability to modify the pyrazole core at various positions enables chemists to optimize therapeutic efficacy and reduce potential toxicities. ijrpr.com Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry, where they are used in the formulation of pesticides, herbicides, and fungicides. royal-chem.comsphinxsai.commdpi.com Their utility also extends to material science for developing conductive polymers and photovoltaic materials, as well as in the manufacturing of dyes. globalresearchonline.netroyal-chem.com The wide-ranging applications underscore the immense value of the pyrazole scaffold in modern chemical research and industry. royal-chem.com

Historical and Current Trajectories in Pyrazole Carboxylate Research

The history of pyrazole chemistry dates back to the late 19th century. Ludwig Knorr is credited with giving the name "pyrazole" to this class of compounds in 1883, the same year he synthesized the first 5-pyrazolone derivative through the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118). globalresearchonline.netsphinxsai.com A few years later, in 1889, Buchner accomplished the first synthesis of pyrazole itself by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.net The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. sphinxsai.com

Early research into pyrazole carboxylates often involved cyclocondensation reactions. nih.gov A significant method for synthesizing pyrazole-4-carboxylates has been the Vilsmeier-Haack reaction, where hydrazones are treated with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield pyrazole-4-carboxaldehydes, which can then be oxidized to the corresponding carboxylic acids or esters. sid.irmdpi.com

Current research trajectories in pyrazole carboxylate chemistry are focused on developing more efficient, green, and regioselective synthetic methods. sid.ir One-pot, multi-component reactions are increasingly employed to create complex pyrazole derivatives in a single step, often using environmentally friendly catalysts like magnetic ionic liquids. sid.ir Contemporary studies also focus on the synthesis of fused pyrazole systems, where the pyrazole ring is annulated with other heterocyclic rings to create novel molecular architectures with unique biological activities. nih.govmdpi.com The continuous exploration of pyrazole carboxylate chemistry is driven by the quest for new therapeutic agents and advanced materials. ijrpr.com

Foundational Research Context of Ethyl 1-Ethylpyrazole-4-carboxylate and its Analogues

This compound belongs to a family of N-substituted pyrazole-4-carboxylates that are important intermediates in organic synthesis. Foundational research in this area has largely focused on the synthesis and reactivity of its parent analogue, ethyl 1H-pyrazole-4-carboxylate. The synthesis of this parent compound can be achieved by the esterification of 1H-pyrazole-4-carboxylic acid with ethanol (B145695) in the presence of an acid catalyst like thionyl chloride. chemicalbook.com

The chemical reactivity of the ethyl pyrazole-4-carboxylate scaffold has been explored through various transformations. The ester group can be reduced to the corresponding alcohol, and the pyrazole ring can undergo reactions such as bromination and N-alkylation. guidechem.com For instance, N-alkylation of ethyl 1H-pyrazole-4-carboxylate would be a direct route to synthesize compounds like this compound.

Analogues of this compound have been synthesized and studied for various applications. For example, other ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates have been prepared from the reaction of ethyl 2-(arylhydrazono)propanoates with a Vilsmeier-Haack reagent. researchgate.net The synthesis of related compounds such as 1-ethylpyrazole-4-carbaldehyde has also been reported, typically via the Vilsmeier-Haack reaction on N-ethylpyrazole. researchgate.net Research on the crystal structure and spectroscopic properties of analogues like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate provides valuable data for understanding the structure-property relationships within this class of compounds. researchgate.net This body of research on related analogues provides the fundamental chemical context for the synthesis and potential applications of this compound.

| Technique | Key Data Points | Reference |

|---|---|---|

| 1H NMR | Proton signals corresponding to the ethyl group and the pyrazole ring protons. | chemicalbook.comnih.gov |

| 13C NMR | Carbon signals for the ethyl ester and pyrazole ring carbons. | nih.gov |

| FTIR | Characteristic vibrational bands for C=O (ester) and C-H bonds. | nih.gov |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight. | chemicalbook.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 1-ethylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-10-6-7(5-9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGRKQJBBYAGQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Development of Novel Derivatives and Analogs of Ethyl 1 Ethylpyrazole 4 Carboxylate

Synthesis of Pyrazole-Fused Heterocyclic Systems

The fusion of a pyrazole (B372694) ring with other heterocyclic systems gives rise to bicyclic and polycyclic structures with unique properties. Ethyl 1-ethylpyrazole-4-carboxylate and its derivatives, particularly the corresponding aminopyrazoles, are key precursors in these synthetic endeavors.

The pyrazolo[3,4-d]pyrimidine core is a significant pharmacophore, isomeric to the naturally occurring purine (B94841) system. researchgate.net The synthesis of these derivatives often commences from 5-aminopyrazole-4-carboxylate or the corresponding nitrile. A common strategy involves the cyclocondensation of these aminopyrazole precursors with single-carbon donors. For instance, heating 5-aminopyrazole-4-carbonitrile with formic acid can yield 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. ekb.eg

More complex, multi-component reactions have also been developed for efficient synthesis. One such method involves the four-component condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols to produce substituted pyrazolo[3,4-d]pyrimidines. nih.govbeilstein-journals.org The reaction proceeds through the initial formation of a 5-aminopyrazole-4-carbonitrile intermediate, which then undergoes cyclization. nih.gov Other synthetic routes include the condensation of 5-aminopyrazole-4-carboxamides with reagents like amides, esters, or acyl chlorides. beilstein-journals.org A straightforward, one-pot synthesis has been achieved by reacting the ethyl ester of 5-amino-1-substituted-1H-pyrazole-4-carboxylate with various aromatic nitriles under acidic conditions. researchgate.net

Table 1: Selected Synthetic Routes to Pyrazolo[3,4-d]pyrimidines

| Starting Material | Reagents | Product Type | Reference |

| 5-Aminopyrazole-4-carbonitrile | Aldehydes, Alcohols | 4-Alkoxy-6-aryl-pyrazolo[3,4-d]pyrimidine | nih.govbeilstein-journals.org |

| 5-Aminopyrazole-4-carboxamide | Esters, Amides, Acyl Chloride | Substituted Pyrazolo[3,4-d]pyrimidin-4-one | beilstein-journals.org |

| Ethyl 5-amino-1-substituted-pyrazole-4-carboxylate | Aromatic Nitriles | Substituted Pyrazolo[3,4-d]pyrimidin-4(5H)-one | researchgate.net |

| 5-Aminopyrazole | Formamide, PBr₃ | Pyrazolo[3,4-d]pyrimidine | researchgate.netekb.eg |

Pyrazolo[1,5-a]pyrimidine (B1248293) and Pyrazolo[1,5-a]diazepin-4-one Architectures

Pyrazolo[1,5-a]pyrimidines represent another class of bicyclic heterocycles with significant biological interest. semanticscholar.org Their synthesis is most commonly achieved through the cyclocondensation of 3- or 5-aminopyrazoles with 1,3-bifunctional reagents. semanticscholar.org For example, reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with various formylated active proton compounds, such as enaminones, under ultrasound irradiation in the presence of a mild acid catalyst, affords a range of substituted pyrazolo[1,5-a]pyrimidines. scispace.com

Another established route involves the reaction of 5-aminopyrazoles with β-ketoesters or 1,3-diketones. semanticscholar.org The use of different reaction conditions and catalysts, such as sulfuric acid in acetic acid, facilitates this transformation, leading to high yields of the desired fused pyrimidine (B1678525) derivatives. semanticscholar.org These methods allow for the introduction of various substituents on the pyrimidine ring, depending on the choice of the 1,3-dicarbonyl compound. researchgate.netnih.gov

The synthesis of pyrazolo[1,5-a] semanticscholar.orgCurrent time information in Bangalore, IN.diazepin-4-one derivatives has also been explored. These compounds, containing a seven-membered diazepine (B8756704) ring fused to the pyrazole core, have been synthesized and evaluated for their potential biological activities. mdpi.com

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

| Precursor | Reagent Type | Key Features of Synthesis | Resulting Scaffold | Reference |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Formylated Active Proton Compounds (Enaminones) | Ultrasound irradiation, mild acid catalyst (KHSO₄) | Pyrazolo[1,5-a]pyrimidines with CO₂Et group | scispace.com |

| 5-Amino-3-arylamino-1H-pyrazole-4-carboxylate | 1,3-Diketones, β-Ketoesters | H₂SO₄ in Acetic Acid | Substituted Pyrazolo[1,5-a]pyrimidines | semanticscholar.org |

| 5-Aminopyrazoles | Various Chemical Reagents | Synthesis of carboxamide derivatives | 7-Amino-pyrazolo[1,5-a]pyrimidine-3-carboxamides | nih.gov |

| 5-Amino-3-methylpyrazole | Diethyl Malonate, POCl₃ | Multi-step synthesis involving chlorination | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | nih.gov |

Design and Synthesis of Substituted Pyrazole-4-Carboxamides and Related Scaffolds

The conversion of the ethyl carboxylate group in this compound into a carboxamide moiety is a common and important transformation. Pyrazole-4-carboxamides are prevalent scaffolds in medicinal chemistry. The synthesis typically proceeds through a multi-step sequence. First, the ethyl ester is hydrolyzed to the corresponding carboxylic acid, often using a base like sodium hydroxide. nih.gov The resulting 1-ethylpyrazole-4-carboxylic acid is then activated, commonly by converting it to the acid chloride using thionyl chloride. nih.gov Finally, the activated acid chloride is reacted with a desired amine to form the target N-substituted pyrazole-4-carboxamide.

Alternatively, modern coupling reagents can facilitate the direct formation of the amide bond from the carboxylic acid and amine, bypassing the need for the acid chloride intermediate. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of hydroxybenzotriazole (B1436442) (HOBt) are used for this purpose. nih.gov This methodology was employed to synthesize a series of pyrazolo[1,5-a]pyrimidine amides from the corresponding carboxylic acids. nih.gov A specific example is the synthesis of N-(2,5-dimethylphenyl)-1-ethylpyrazole-4-carboxamide, which involves reacting 1-ethylpyrazole-4-carboxylic acid with 2,5-dimethylbenzenamine using suitable coupling agents. ontosight.ai

Table 3: Synthesis of Pyrazole-4-Carboxamide Derivatives

| Intermediate | Reagents for Amide Formation | Product Example | Reference |

| 1-Ethylpyrazole-4-carboxylic acid | Thionyl Chloride, then Amine | N-Substituted-1-ethylpyrazole-4-carboxamide | nih.gov |

| Pyrazole carboxylic acid | EDCI, HOBt, Amine | Pyrazolo[1,5-a]pyrimidine amides | nih.gov |

| 1-Ethylpyrazole-4-carboxylic acid | Coupling Reagents, 2,5-Dimethylbenzenamine | N-(2,5-dimethylphenyl)-1-ethylpyrazole-4-carboxamide | ontosight.ai |

Incorporation of Diverse Functional Groups (e.g., Amino, Cyano, Halogens, Sulfonyl)

The introduction of various functional groups onto the pyrazole ring is crucial for modulating the physicochemical and biological properties of the resulting derivatives.

Amino Group: The 4-amino-1-arylpyrazole-3-carboxylate scaffold is a key precursor for sildenafil (B151) analogues. beilstein-journals.org These aminopyrazoles can be synthesized by reacting 3-oxo-2-arylhydrazononitriles with compounds like chloroacetonitrile (B46850) or ethyl chloroacetate. beilstein-journals.org The amino group itself can be further functionalized, for example, through acylation or alkylation. smolecule.com

Cyano Group: The cyano group is a versatile synthetic handle that can be transformed into various other functionalities like amides, carboxylic acids, or amines. beilstein-journals.orgresearchgate.net Syntheses of pyrazole derivatives often start from precursors bearing a cyano group, such as 5-amino-1-phenyl-pyrazole-4-carbonitrile, which is prepared from the condensation of ethoxymethylenemalononitrile (B14416) with phenylhydrazine (B124118). ekb.eg

Halogens: Halogen atoms serve as important functional groups that can act as leaving groups in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity. Chlorination of pyrazole systems, for instance, can be achieved using reagents like phosphorus oxychloride (POCl₃) to convert hydroxyl groups into chlorides, as seen in the synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. nih.gov

Sulfonyl Group: The sulfonyl group can be incorporated to create derivatives like sulfonamides, which are important pharmacophores. researchgate.net The synthesis of pyrazoles bearing sulfonyl groups can be achieved through various methods. For example, 1-Ethyl-1H-pyrazole-4-sulfonyl chloride is a commercially available reagent that can be used to prepare sulfonamides. oakwoodchemical.com Another approach involves the reaction of bromo-pyrazole carboxylates with ethyl bromoacetate (B1195939) and sodium sulfide (B99878) to yield pyrazole-sulfonylacetate derivatives. nih.gov

Table 4: Introduction of Functional Groups onto the Pyrazole Scaffold

| Functional Group | Synthetic Method/Precursor | Example Derivative | Reference |

| Amino | Reaction of arylhydrazononitriles with ethyl chloroacetate | Ethyl 4-amino-5-cyano-1-phenyl-1H-pyrazole-3-carboxylate | beilstein-journals.org |

| Cyano | Condensation of ethoxymethylenemalononitrile with phenylhydrazine | 5-Amino-1-phenyl-pyrazole-4-carbonitrile | ekb.eg |

| Halogen (Chloro) | Chlorination with phosphorus oxychloride (POCl₃) | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | nih.gov |

| Sulfonyl (Sulfonamide) | Reaction of 1-Ethyl-1H-pyrazole-4-sulfonyl chloride with amines | 1-Ethyl-1H-pyrazole-4-sulfonamides | researchgate.netoakwoodchemical.com |

Structure Activity Relationship Sar Studies and Rational Molecular Design for Ethyl 1 Ethylpyrazole 4 Carboxylate Derivatives

Systematic Variation of Substituents on the Pyrazole (B372694) Ring and Ester Moiety

The biological activity of ethyl 1-ethylpyrazole-4-carboxylate derivatives can be finely tuned by the strategic placement of various substituents on both the pyrazole ring and the ethyl carboxylate group. nih.govmdpi.com These modifications allow for a systematic investigation of the chemical space around the core scaffold to identify key interactions with biological targets.

Influence of Steric and Electronic Effects on Biological Activity

The electronic properties and size of substituents on the pyrazole ring play a crucial role in determining the biological activity of these derivatives. researchgate.net The introduction of electron-withdrawing groups, such as nitro or cyano, or electron-donating groups, like alkyl or methoxy, can significantly alter the electron density of the pyrazole ring. researchgate.net These changes can, in turn, influence the molecule's ability to interact with its biological target through mechanisms like hydrogen bonding or π-π stacking. nih.gov For instance, in a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides studied for their anticancer activity, it was found that bulky, electron-withdrawing substituents at specific positions were favorable for inhibitory activity. tandfonline.com

The position of these substituents is also critical. Modifications at the C3 and C5 positions of the pyrazole ring often directly impact binding to the active sites of enzymes or receptors. researchgate.net For example, in a study of pyrazole derivatives as tissue-nonspecific alkaline phosphatase (TNAP) inhibitors, variations at the C3 and C5 positions of the pyrazole ring led to significant differences in potency. nih.gov

The steric bulk of substituents is another determining factor. Large, bulky groups can create steric hindrance, potentially preventing the molecule from fitting into the binding pocket of a target protein. researchgate.net Conversely, smaller substituents may allow for a more optimal fit and stronger interactions. researchgate.net The interplay between steric and electronic effects is therefore a key consideration in the rational design of potent this compound derivatives.

The following table provides examples of how different substituents on the pyrazole ring can influence biological activity:

| Position of Substitution | Substituent Type | Observed Effect on Biological Activity |

| C3 | Phenyl, substituted phenyl | Can significantly influence anti-inflammatory and analgesic activities. orientjchem.org |

| C5 | Amino, substituted amino | Often crucial for anticancer and antimicrobial activities. mdpi.comnih.gov |

| N1 | Alkyl, aryl | Affects overall lipophilicity and can influence selectivity for different biological targets. nih.gov |

Optimizing Lipophilicity and Membrane Permeability through Structural Modification

The ability of a drug molecule to cross biological membranes is intrinsically linked to its lipophilicity, a property that can be modulated by structural modifications. mdpi.com For this compound derivatives, achieving an optimal balance between lipophilicity and aqueous solubility is crucial for good bioavailability. researchgate.net

Hydrophobic groups, such as phenyl or long alkyl chains, tend to increase lipophilicity, which can enhance membrane permeability. However, excessive lipophilicity can lead to poor solubility in aqueous environments, such as the bloodstream. Conversely, the introduction of hydrophilic groups, like hydroxyl or amino moieties, can improve aqueous solubility but may hinder membrane transport. researchgate.net

In a study on chlorophenyl-substituted pyrazolone (B3327878) derivatives, the presence of a piperidin-4-one moiety was found to increase lipophilicity, leading to better cell membrane permeability and enhanced biological activity. bibliotekanauki.pl This highlights the importance of strategically incorporating functional groups that can modulate physicochemical properties to improve the pharmacokinetic profile of the lead compound.

Bioisosteric Replacement Strategies for Carboxylate and Pyrazole Groups

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another that has similar physical and chemical properties. nih.gov In the context of this compound derivatives, both the carboxylate group and the pyrazole ring are amenable to bioisosteric replacement.

The carboxylic acid group, which can be obtained from the hydrolysis of the ethyl ester, is often associated with poor membrane permeability due to its ionization at physiological pH. researchgate.net Common bioisosteres for the carboxylic acid group include tetrazoles, hydroxypyrazoles, and acylsulfonamides. researchgate.netcambridgemedchemconsulting.com These replacements can offer advantages such as improved metabolic stability and better tissue penetration. cambridgemedchemconsulting.com For example, 1-hydroxypyrazoles have been successfully used as carboxylic acid bioisosteres in the design of aldose reductase inhibitors, offering higher pKa values that can lead to more efficient tissue permeation. cambridgemedchemconsulting.com

The pyrazole ring itself can also be replaced with other five-membered heterocyclic rings to explore different chemical space and potentially improve biological activity or physicochemical properties. Bioisosteres for the pyrazole ring include imidazole (B134444), triazole, and thiazole. acs.org In the development of cannabinoid-1 (CB1) receptor antagonists, the diarylpyrazole core of the drug rimonabant (B1662492) was successfully replaced with thiazole, triazole, and imidazole scaffolds, demonstrating that these heterocycles can act as effective bioisosteres. acs.org Such replacements can lead to novel chemical entities with altered binding modes and potentially improved therapeutic profiles.

Pharmacophore Modeling and Computational Ligand Design

Pharmacophore modeling and other computational techniques have become indispensable tools in modern drug discovery, enabling the rational design of new ligands with high affinity and selectivity for a specific biological target. researchgate.net A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity.

For this compound derivatives, pharmacophore models can be generated based on the structures of known active compounds or from the crystal structure of the target protein with a bound ligand. nih.gov These models serve as a 3D query to search virtual compound libraries for new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov

Molecular docking simulations are another powerful computational tool used to predict the binding orientation and affinity of a ligand within the active site of a target protein. nih.gov By docking a library of virtual or known pyrazole derivatives into the binding site of a target, researchers can prioritize compounds for synthesis and biological testing. This approach was successfully used in the design of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP), where docking studies supported the observed kinetic data. nih.gov

These computational approaches not only accelerate the hit-to-lead optimization process but also provide valuable insights into the key molecular interactions that govern biological activity, thereby guiding the design of more potent and selective drug candidates.

High-Throughput Screening and Lead Compound Identification

High-throughput screening (HTS) is a key technology in the pharmaceutical industry for the rapid screening of large compound libraries against a specific biological target to identify "hits"—compounds that show initial activity. researchgate.netrjpbr.com These hits serve as the starting point for further optimization into lead compounds.

In the context of pyrazole derivatives, HTS has been instrumental in the discovery of novel inhibitors for various targets. For example, HTS of a large compound library led to the identification of a pyrazole derivative as an inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). nih.gov This initial hit, although having micromolar potency, provided a valuable chemical scaffold for further optimization.

Similarly, HTS of an in-house library of 125,000 compounds identified a furanopyrimidine as an Aurora kinase inhibitor, which was subsequently optimized. nih.gov To find more "fragment-like" hits with better ligand efficiency, a filtered HTS library with a molecular weight cut-off was used, leading to the identification of a novel tetrahydro-pyrazolo-isoquinoline hit. nih.gov

Once a hit is identified through HTS, a process of hit-to-lead optimization begins. This involves the synthesis and testing of a focused library of analogues based on the hit structure to improve potency, selectivity, and pharmacokinetic properties. nih.gov This iterative process of design, synthesis, and testing, guided by the principles of structure-activity relationships, is central to the development of new therapeutic agents based on the this compound scaffold.

Biological and Pharmacological Research Perspectives on Ethyl 1 Ethylpyrazole 4 Carboxylate Derivatives

Mechanistic Investigations of Antimicrobial Activities

The pyrazole (B372694) scaffold is a key component in many compounds exhibiting antimicrobial effects. mdpi.com Derivatives of ethyl 1-ethylpyrazole-4-carboxylate have been synthesized and evaluated for their ability to combat various pathogenic microbes, including bacteria and fungi. nih.govontosight.ai

Numerous studies have demonstrated the antibacterial potential of pyrazole derivatives. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain fused pyrazole derivatives have displayed moderate antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. mdpi.com

Research into novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates has identified compounds with significant antibacterial efficacy. nih.gov One such derivative, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate, was found to be nearly as active as ampicillin (B1664943) against Escherichia coli and P. aeruginosa. nih.gov The structural components and substituent groups on the pyrazole ring play a crucial role in determining the antibacterial potency.

The mode of action for these compounds is believed to involve the inhibition of essential cellular processes in bacteria. While detailed mechanisms for each derivative are still under investigation, interactions with bacterial enzymes and disruption of cell wall synthesis are considered potential targets.

Table 1: Antibacterial Activity of Ethyl Pyrazole Derivatives

| Compound | Bacterial Strain | Activity (MIC) | Reference Drug | Reference Drug Activity (MIC) |

|---|---|---|---|---|

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Escherichia coli | 0.038 µmol/mL | Ampicillin | 0.033 µmol/mL |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Pseudomonas aeruginosa | 0.067 µmol/mL | Ampicillin | 0.067 µmol/mL |

| Imidazo[1,2-b]pyrazole derivative 22 | Escherichia coli | 0.03 µg/mL | Ampicillin | 1.95 µg/mL |

Data sourced from multiple studies. mdpi.comnih.gov

The antifungal potential of this compound derivatives has been a significant area of research. researchgate.netontosight.ainih.gov These compounds have been tested against a variety of phytopathogenic and human pathogenic fungi. nih.govnih.gov

In one study, a series of pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and tested against four types of plant-pathogenic fungi. nih.gov The isoxazole (B147169) pyrazole carboxylate 7ai, a related derivative, showed potent antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.gov Another study highlighted that ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was more active than the reference drug fluconazole (B54011) against Candida parapsilosis, with a Minimum Inhibitory Concentration (MIC) of 0.015 µmol/mL. nih.gov

The proposed mechanism for their antifungal action often involves the inhibition of enzymes crucial for fungal cell survival, such as succinate (B1194679) dehydrogenase. researchgate.net The structural features of the pyrazole derivatives, including the nature of substituents, significantly influence their antifungal efficacy. nih.gov For example, substituting the methyl group at the C-3 position of the pyrazole ring with a trifluoromethyl group was found to weaken the antifungal activity in certain derivatives. nih.gov

Table 2: Antifungal Activity of Pyrazole Derivatives

| Compound | Fungal Strain | Activity (EC50/MIC) | Reference Drug |

|---|---|---|---|

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 µg/mL (EC50) | Carbendazol |

Anti-Inflammatory and Analgesic Potential

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties. ontosight.ai The core pyrazole structure is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs).

Research has shown that derivatives of this compound can exert anti-inflammatory effects by modulating key inflammatory pathways. researchgate.netsmolecule.com A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are central to the synthesis of prostaglandins, key mediators of inflammation. mdpi.com

The analgesic, or antinociceptive, effects of pyrazole derivatives have been confirmed in both laboratory (in vitro) and animal (in vivo) studies. researchgate.net Some synthesized pyrazole-carbohydrazide derivatives have exhibited potent antinociceptive effects, in some cases outperforming traditional analgesics like dipyrone.

In vivo studies using models such as the carrageenan-induced edema test have been employed to evaluate the anti-inflammatory and analgesic activity of these compounds. researchgate.net For example, a pivalate-based Michael product, synthesized from an ethyl isobutyrate, demonstrated significant in vivo anti-inflammatory and antinociceptive responses. mdpi.com Antinociceptive properties have also been assessed using the formalin test and models of neuropathic pain. mdpi.com The results from these evaluations underscore the potential of this compound derivatives in the development of new pain management therapies. mdpi.comresearchgate.net

Antiviral and Anticancer Research Applications

Beyond their antimicrobial and anti-inflammatory properties, pyrazole derivatives have attracted attention for their potential applications in antiviral and anticancer research. researchgate.netnih.gov The versatile pyrazole scaffold allows for the synthesis of a diverse range of compounds with cytotoxic and antiviral activities. mdpi.comnih.gov

Research has indicated that certain pyrazole derivatives exhibit promising anticancer properties. Studies have shown significant cytotoxicity against various human cancer cell lines, including breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cells. mdpi.com For instance, some derivatives of 1-ethyl-1H-pyrazole-4-carbohydrazide showed significant inhibition of cancer cell proliferation, with GI50 values below 10 µM. The mechanism of action is thought to involve interaction with DNA and proteins, leading to disruption of cellular processes and cytotoxic effects. Furthermore, pyrazole-based compounds have been investigated as kinase inhibitors, which are crucial targets in cancer therapy. mdpi.com

While the primary focus of many studies has been on antibacterial, antifungal, and anti-inflammatory activities, the potential for antiviral applications is also recognized. researchgate.net The broad spectrum of biological activities associated with the pyrazole nucleus suggests that derivatives of this compound could serve as a valuable scaffold for the development of new antiviral agents. mdpi.comresearchgate.net

Table 3: Anticancer Activity of Pyrazole Derivatives

| Derivative Type | Cell Line | Activity (GI50/IC50) |

|---|---|---|

| Pyrazole-carbohydrazide Derivative A | MCF-7 (Breast) | < 5 µM (GI50) |

| Pyrazole-carbohydrazide Derivative B | HeLa (Cervical) | < 8 µM (GI50) |

| Pyrazolo[3,4-b]pyridine Derivative 43a | HeLa (Cervical) | 2.59 µM (IC50) |

| Pyrazolo[3,4-b]pyridine Derivative 45h | MCF-7 (Breast) | 4.66 µM (IC50) |

Data sourced from multiple studies. mdpi.com

Assessment of Antiviral Efficacy

The pyrazole nucleus is a well-established pharmacophore in the development of antiviral agents. nih.govorientjchem.org Derivatives of pyrazole-4-carboxylate, in particular, have been the subject of investigations into their ability to combat various viral infections. While research specifically on this compound derivatives is emerging, the broader class of pyrazole-4-carboxylate esters has shown promising results.

A number of novel pyrazole and fused pyrazolopyrimidine derivatives have been synthesized and evaluated for their antiviral activity. nih.gov Some of these compounds have demonstrated promising activity against Hepatitis A virus (HAV) and Herpes Simplex Virus type-1 (HSV-1). researchgate.net For instance, a series of novel pyrazole amide derivatives were designed and synthesized, showing activity against the Tobacco Mosaic Virus (TMV). mdpi.com Additionally, newly synthesized pyrazole derivatives have been tested against the Newcastle disease virus, a significant pathogen in poultry, with some compounds showing protective effects. researchgate.net

The antiviral potential of these derivatives is often attributed to their ability to interfere with viral replication processes. For example, some pyrazole derivatives have been investigated as inhibitors of viral enzymes crucial for the life cycle of the virus. The versatility of the pyrazole scaffold allows for a wide range of structural modifications, enabling the development of compounds with enhanced potency and selectivity against specific viral targets. ontosight.ai

Exploration of Anticancer Mechanisms, including Kinase Inhibition and Cytotoxicity

The quest for novel anticancer agents has led to the extensive investigation of pyrazole derivatives, with a significant focus on those derived from this compound. These compounds have demonstrated notable potential in inhibiting cancer cell growth through various mechanisms, primarily kinase inhibition and the induction of cytotoxicity.

Kinase Inhibition

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have emerged as a privileged scaffold for the design of potent kinase inhibitors. mdpi.com

Several studies have highlighted the ability of ethyl pyrazole derivatives to inhibit key kinases involved in cancer progression. For instance, novel ethyl pyrazole derivatives bearing a sulfonamide moiety have been synthesized and shown to inhibit c-Jun N-terminal kinases (JNK1, JNK2, JNK3) and BRAF(V600E), a mutated protein kinase implicated in several cancers. nih.gov One of the most potent compounds, 23d , exhibited an IC50 of 2 nM against JNK1. nih.gov Another compound, 23b , was identified as a potent inhibitor of both JNK2 and BRAF(V600E) with IC50 values of 125 nM and 98 nM, respectively. nih.gov

Furthermore, pyrazole-4-carboxamide analogues have been discovered as dual inhibitors of Aurora kinases A and B, which are critical for cell division. mdpi.com Another study reported on diphenyl-1H-pyrazoles as inhibitors of cyclin-dependent kinases (CDKs), with compound 9c showing a promising IC50 value of 29.31 nM against CDK2. nih.gov

Kinase Inhibitory Activity of Ethyl Pyrazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 23d | JNK1 | 2 | nih.gov |

| 23c | JNK2 | 57 | nih.gov |

| 23b | JNK2 | 125 | nih.gov |

| 23b | BRAF(V600E) | 98 | nih.gov |

| 9c | CDK2 | 29.31 | nih.gov |

Cytotoxicity

In addition to kinase inhibition, this compound derivatives have demonstrated direct cytotoxic effects on various cancer cell lines.

Novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives have been synthesized and evaluated for their cytotoxicity against several leukemia cell lines. Some of these compounds showed promising activity, with some being more potent than the reference drug. ebi.ac.uk

In another study, pyrazole derivatives of curcumin (B1669340) were synthesized and showed improved cytotoxicity on osteosarcoma cell lines compared to curcumin itself. mdpi.com For example, derivative 1 was found to be at least three times more cytotoxic in an MTT assay. mdpi.com Similarly, a series of 1,5-diarylpyrazole carboxamide derivatives were evaluated for their in vitro cytotoxic activities against a panel of cancer cell lines, with compound 5c showing significant antiproliferative activity. ekb.eg Pyrazole derivatives have also been shown to induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS). researchgate.net

Cytotoxic Activity of Ethyl Pyrazole Derivatives

| Derivative Type | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylates | Leukemia cell lines (Jurkat, U266, K562, U937, HL60) | Promising cytotoxic potential, some exceeding reference drug activity. | ebi.ac.uk |

| Pyrazole derivatives of curcumin (e.g., derivative 1) | Osteosarcoma cell lines | At least 3-fold higher cytotoxicity than curcumin in MTT assay. | mdpi.com |

| 1,5-Diarylpyrazole carboxamides (e.g., compound 5c) | Various cancer cell lines | Significant antiproliferative activity. | ekb.eg |

| Pyrazole derivatives | Triple-negative breast cancer cells (MDA-MB-468) | Induction of apoptosis via ROS generation. | researchgate.net |

Other Biological Activities (e.g., Antidiabetic, Antidepressant, Maillard Reaction Inhibition)

The therapeutic potential of this compound derivatives extends beyond antiviral and anticancer applications. Researchers have also uncovered promising activities in other areas, including metabolic and neurological disorders.

Antidiabetic Activity

Several pyrazole-4-carboxylic acid derivatives have been investigated for their hypoglycemic properties. nih.govglobalresearchonline.net For instance, a study on the synthesis and hypoglycemic activity of derivatives of 4-(1,3-thiazolidine-5-ylidene)pyrazole-3-carbon showed that the introduction of methyl and carboxylate groups into the pyrazole scaffold resulted in a prolonged and more profound hypoglycemic effect. biointerfaceresearch.com One compound, 1-Methyl-4[(4-oxo-2-thioxo-1,3-thiazolidine-5-iliden)methyl]-1H-pyrazole-3-carbonic acid, led to a 30.4% decrease in glucose content. biointerfaceresearch.com Another report highlights that ethyl-2-para nitrophenyl-2,3-dihydro-1H-pyrazol-3-one-4-carboxylate and its meta-nitrophenyl analogue act as hypoglycemic agents. researchgate.net The antidiabetic potential of pyrazole compounds is often linked to their ability to inhibit enzymes such as sodium-glucose co-transporters (SGLT). researchgate.net

Antidepressant Activity

The pyrazole scaffold is also present in compounds with antidepressant properties. nih.gov Research has shown that certain pyrazole derivatives can exhibit significant antidepressant-like effects in preclinical models. A study evaluating novel pyrazole derivatives in the tail suspension test, a behavioral despair model, found that some compounds induced marked antidepressant activity, with effects nearly twice that of the reference drug imipramine (B1671792) at the same dose level. nih.gov Specifically, ethyl 1-(thiophene-2-carbonyl)-4-cyano-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate has been noted for its good antidepressant activity. mdpi.com

Maillard Reaction Inhibition

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is implicated in the aging process and various pathologies, including diabetic complications. google.com A key patent has described the use of pyrazole derivatives as Maillard reaction inhibitors. google.com These compounds are proposed to work by reacting with carbonyl moieties in the Amadori rearrangement products, thereby blocking the formation of advanced glycation end products (AGEs). google.com This inhibitory action suggests a potential role for these derivatives in preventing or treating conditions associated with the accumulation of AGEs. google.com

Advanced Spectroscopic and Structural Characterization in Research of Ethyl 1 Ethylpyrazole 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlations, a detailed map of atomic connectivity can be constructed.

High-Resolution ¹H and ¹³C NMR for Chemical Shift and Coupling Analysis

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of Ethyl 1-Ethylpyrazole-4-carboxylate provide the initial and most crucial data for its structural verification. In a suitable deuterated solvent, the distinct chemical environments of each proton and carbon atom result in a unique set of resonance signals.

The ¹H NMR spectrum is expected to show signals corresponding to the two ethyl groups and the two protons on the pyrazole (B372694) ring. The ethyl group attached to the nitrogen (N-ethyl) would exhibit a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling with each other. Similarly, the ethyl ester group would also present a quartet and a triplet for its methylene and methyl protons, respectively, though their chemical shifts would differ due to the influence of the adjacent carbonyl group. The two protons on the pyrazole ring are in distinct electronic environments and are expected to appear as singlets, with their specific chemical shifts indicating their position relative to the nitrogen atoms and the carboxylate group.

The ¹³C NMR spectrum complements the proton data by providing the chemical shift for each carbon atom in the molecule. This includes the two methyl carbons and two methylene carbons of the ethyl groups, the carbonyl carbon of the ester, and the three distinct carbon atoms of the pyrazole ring. The chemical shift values are highly indicative of the electronic environment of each carbon, confirming the presence of the ester and the substituted pyrazole core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole-H3 | Singlet | - |

| Pyrazole-H5 | Singlet | - |

| N-CH₂CH₃ | Quartet | Methylene |

| N-CH₂CH₃ | Triplet | Methyl |

| O-CH₂CH₃ | Quartet | Methylene |

| O-CH₂CH₃ | Triplet | Methyl |

| C=O | - | Carbonyl |

| Pyrazole-C3 | - | Aromatic |

| Pyrazole-C4 | - | Aromatic |

| Pyrazole-C5 | - | Aromatic |

Note: Actual experimental values are required for a definitive assignment.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign the signals from the ¹H and ¹³C NMR spectra and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are utilized. medchemexpress.comlgcstandards.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methylene and methyl protons within each ethyl group, confirming their direct connection.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. lgcstandards.com It would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows longer-range couplings (typically over 2-3 bonds) between protons and carbons. lgcstandards.com For instance, HMBC would show a correlation between the methylene protons of the N-ethyl group and the C3 and C5 carbons of the pyrazole ring, confirming the point of attachment. It would also show correlations between the methylene protons of the ethyl ester and the carbonyl carbon, as well as the C4 carbon of the pyrazole ring, thus establishing the complete molecular structure. medchemexpress.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of this compound (C₈H₁₂N₂O₂). This exact mass measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds that may have the same nominal mass. The calculated exact mass for C₈H₁₂N₂O₂ is 168.0899, and HRMS analysis would be expected to yield a value extremely close to this theoretical figure, providing strong evidence for the compound's identity.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display a series of absorption bands corresponding to the vibrations of its specific bonds and functional groups. Key expected absorptions include:

C=O Stretch: A strong, sharp absorption band typically in the region of 1700-1725 cm⁻¹, characteristic of the ester carbonyl group.

C-O Stretch: An absorption in the 1200-1300 cm⁻¹ region corresponding to the C-O single bond of the ester.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the ethyl groups.

C=C and C=N Stretch: Absorptions in the 1400-1600 cm⁻¹ region, which are characteristic of the pyrazole ring.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | 1700 - 1725 |

| Ester C-O | C-O Stretch | 1200 - 1300 |

| Alkyl C-H | C-H Stretch | 2850 - 3000 |

| Pyrazole Ring | C=C / C=N Stretch | 1400 - 1600 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and conformational details. Such data are crucial for understanding the structure-property relationships of a chemical compound.

Despite a thorough search of scientific literature and crystallographic databases, no publicly available single-crystal X-ray diffraction data for this compound could be located. Therefore, the detailed structural parameters that would be derived from such an analysis are not available at this time.

From these atomic coordinates, a detailed picture of the covalent bonding within the molecule can be constructed. This includes the precise measurement of all bond lengths and angles. For instance, the carbon-nitrogen and nitrogen-nitrogen bond lengths within the pyrazole ring would provide insight into the aromaticity of the heterocyclic system. The bond lengths and angles associated with the ethyl carboxylate group would define its geometry.

Intermolecular interactions, such as hydrogen bonds or other close contacts that dictate the packing of molecules in the crystal, would also be identified and characterized. This information is critical for understanding the physical properties of the solid material.

Data Tables

Due to the absence of experimental single-crystal X-ray diffraction data for this compound in the public domain, the following data tables for atomic coordinates and bonding parameters could not be generated.

Table 1: Atomic Coordinates for this compound

Data not available.

Table 2: Selected Bond Lengths for this compound

Data not available.

Table 3: Selected Bond Angles for this compound

Data not available.

Computational Chemistry and Theoretical Investigations of Ethyl 1 Ethylpyrazole 4 Carboxylate

Quantum Chemical Calculations (e.g., DFT, MO Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Molecular Orbital (MO) theory are employed to model the electronic structure and predict the reactivity of compounds like Ethyl 1-Ethylpyrazole-4-carboxylate.

DFT has become a widely used method for accurately predicting the physicochemical properties of molecules. researchgate.net For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP, help in optimizing the molecular geometry and calculating various electronic parameters. kfupm.edu.sauomphysics.net Studies on analogous pyrazole carboxylates, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have utilized DFT to determine properties like total energy, dipole moment, and the energies of frontier molecular orbitals (FMOs). researchgate.net

The FMOs, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For a related pyrazole ester, the HOMO-LUMO gap was calculated to be 4.01 eV, indicating considerable stability. researchgate.net The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks. In pyrazole hydrazones, for instance, the HOMO is often localized on the pyrazole and hydrazone functions, while the LUMO is distributed on the attached aryl rings. nih.gov

These computational approaches complement experimental results from techniques like FTIR and UV-Vis spectroscopy, with DFT calculations often showing good agreement with experimental data. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for a Related Pyrazole Carboxylate Derivative

| Parameter | Value | Method |

|---|---|---|

| Total Energy (a.u.) | -7.28042025 | PBE/TZ2P |

| Dipole Moment (Debye) | 4.6 | PBE/TZ2P |

| HOMO-LUMO Energy Gap (eV) | 4.01 | PBE/TZ2P |

| Ionization Potential (I) | - | - |

| Electron Affinity (A) | - | - |

Data derived from studies on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are vital for understanding its three-dimensional structure, conformational preferences, and how it interacts with other molecules.

Conformational analysis helps identify the most stable arrangement of atoms in a molecule. The geometry of pyrazole derivatives can be optimized using DFT calculations, and these theoretical structures often show a high degree of similarity to experimental structures determined by single-crystal X-ray diffraction. researchgate.net For example, a study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate found that the DFT-optimized structure closely resembled the X-ray diffraction structure, with only minor deviations. researchgate.net Analysis of non-covalent interactions within crystals, such as C-H···O hydrogen bonds and π···π stacking, can be performed using Hirshfeld surface analysis, providing insight into the crystal packing and stability. uomphysics.net

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By simulating the movements of atoms and bonds, MD can reveal how a molecule like this compound behaves in different environments, such as in solution or when interacting with a biological target. kfupm.edu.sanih.gov For instance, MD simulations have been used to assess the stability of pyrazole-carboxamide derivatives when docked into the active sites of enzymes like carbonic anhydrase, showing only minor conformational changes and fluctuations over time. nih.gov These simulations are crucial for verifying the stability of binding poses predicted by molecular docking. nih.govnih.gov

Table 2: Comparison of Selected Experimental (X-ray) and Theoretical (DFT) Bond Lengths for a Pyrazole Hydrazone Derivative (Å)

| Bond | Experimental (X-ray) | Theoretical (DFT) |

|---|---|---|

| C=O | 1.227 | 1.24394 |

| O-C(ester) | 1.363 | 1.38125 |

| N-N(pyrazole) | 1.383 | 1.37144 |

Data from a study on a novel pyrazole-hydrazone derivative, demonstrating the close agreement between experimental and calculated values. nih.gov

In Silico Prediction of Pharmacological Properties and Target Binding Affinities

In silico methods are extensively used in drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, as well as its potential to bind to biological targets. These predictions help in prioritizing candidates for synthesis and experimental testing.

For derivatives of pyrazole carboxylic acids, web-based tools like SwissADME and pkCSM are commonly used to calculate pharmacokinetic and drug-likeness properties. nih.govfrontiersin.orgnih.gov These tools evaluate parameters such as water solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential inhibition of cytochrome P450 enzymes. frontiersin.orgnih.gov Studies on various pyrazole derivatives have shown that many possess favorable drug-like characteristics and acceptable ADMET profiles. nih.govsemanticscholar.orgjohnshopkins.edu For example, some pyrazole-based compounds have been predicted to have high gastrointestinal absorption and not to be substrates of P-glycoprotein, which is beneficial for bioavailability. frontiersin.org

Molecular docking is a key computational technique used to predict how a molecule binds to the active site of a protein. This method is used to estimate the binding affinity (often expressed as a docking score or binding energy) and to visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target. nih.gov Docking studies on pyrazole derivatives have been conducted against a wide range of targets, including enzymes like α-glucosidase, carbonic anhydrase, and various protein kinases. nih.govnih.gov For example, in a study targeting the PPARγ receptor, pyrazole derivatives of usnic acid showed strong binding affinities with docking scores ranging from -7.6 to -9.2 kcal/mol. nih.gov

Table 3: Predicted ADMET Properties for Representative Pyrazole Derivatives

| Compound Type | Water Solubility (logS) | GI Absorption | BBB Permeant | AMES Toxicity | Hepatotoxicity |

|---|---|---|---|---|---|

| Quinoline-Carboxylic Acid | Soluble/Moderately Soluble | High | No | Negative | Positive |

| Pyrazole-Phthalazine Hybrid | - | High | No | - | - |

| Pyrazole Derivative (for CRMP2) | -3.78 | High | Yes | - | - |

This table compiles representative data from various in silico studies on different pyrazole-based compounds. nih.govfrontiersin.orgnih.gov

Cheminformatics Approaches for Virtual Screening and Library Design

Cheminformatics applies computational methods to manage and analyze large sets of chemical data, accelerating the drug discovery process. researchgate.net Key applications include virtual screening to identify "hit" compounds from large libraries and the design of focused chemical libraries for synthesis and testing.

Virtual screening (VS) is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target. nih.govscielo.br This can be done using either ligand-based methods (which rely on the similarity to known active compounds) or structure-based methods (which use docking to predict binding to a target protein). researchgate.net Virtual screening of libraries containing hundreds of thousands of small molecules has successfully identified novel pyrazole-based inhibitors for targets such as proteasomes. nih.gov

The scaffold of this compound serves as a valuable starting point for library design. By computationally enumerating various substituents at different positions of the pyrazole ring, vast "make-on-demand" virtual libraries can be created. scielo.br These libraries can then be screened in silico to prioritize a smaller, more manageable set of compounds for chemical synthesis and biological evaluation. This approach significantly reduces the time and cost associated with discovering new lead compounds compared to traditional high-throughput screening. scielo.br For instance, a virtual screening campaign can filter a library of over 250,000 ligands down to a few promising candidates for in vitro testing. For pyrazole derivatives, this approach has identified potential inhibitors for targets ranging from hyperglycemia to cancer. nih.govnih.gov

Future Directions and Emerging Research Avenues for Ethyl 1 Ethylpyrazole 4 Carboxylate

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

The synthesis of pyrazole (B372694) derivatives is undergoing a significant transformation, driven by the dual needs for efficiency and environmental sustainability. Future research for Ethyl 1-ethylpyrazole-4-carboxylate is increasingly focused on novel synthetic methodologies and the principles of green chemistry.

One promising area is the development of one-pot, multi-component reactions. A notable example is the synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives through a three-component reaction involving phenylhydrazine (B124118), benzaldehyde, and ethyl acetoacetate (B1235776). sid.ir This process utilizes a magnetic ionic liquid, [bmim][FeCl4], as a recyclable catalyst with flow oxygen as a green oxidant, offering high yields (75-92%), mild reaction conditions, and operational simplicity. sid.ir

Innovations in solvent use are also critical. Studies on related pyrazole syntheses have shown that solvents like cyclopentyl methyl ether (CPME) can effectively replace traditional, more hazardous solvents such as DMF, maintaining high yields (89–93%) while reducing environmental impact.

Furthermore, the principles of green chemistry are being advanced through the use of bio-based feedstocks and continuous manufacturing processes. epa.gov For instance, the production of ethyl acetate, a common solvent, from corn bioethanol instead of fossil fuels exemplifies a shift towards renewable resources. epa.gov Applying similar bio-based starting materials to the synthesis of the pyrazole core could represent a significant leap forward. Continuous flow reactors, coupled with in-line monitoring, offer a path to improved regioselectivity and waste reduction, addressing key challenges in industrial-scale production. Enzymatic hydrolysis of byproducts is another green strategy being explored to mitigate waste streams in chemical manufacturing.

Table 1: Comparison of Synthetic Approaches for Pyrazole Esters

| Feature | Traditional Synthesis | Emerging Green Synthesis |

|---|---|---|

| Catalyst | Often requires stoichiometric reagents | Recyclable magnetic ionic liquids, solid-state catalysts sid.irepa.gov |

| Solvent | Dichloromethane, DMF | Cyclopentyl methyl ether (CPME), reduced solvent use |

| Process | Multi-step batch processes | One-pot reactions, continuous flow processes sid.ir |

| Oxidant | Conventional oxidizing agents | Flow oxygen sid.ir |

| Waste | Higher chemical waste generation | Reduced waste, enzymatic waste treatment sid.ir |

| Yield | Variable, often with purification losses | Good to excellent yields (75-92%) sid.ir |

Advanced Applications in Targeted Drug Delivery Systems

The unique structure of the 1-ethylpyrazole (B1297502) scaffold makes it a compelling candidate for the design of sophisticated drug delivery systems. Research is moving towards harnessing this molecule for targeted therapies, aiming to increase drug efficacy at specific sites while minimizing systemic side effects. americanpharmaceuticalreview.com

A key strategy involves incorporating the pyrazole moiety into nanoparticle-based delivery systems. worldbrainmapping.org These nanoparticles can be engineered to passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, a phenomenon common in cancer vasculature. americanpharmaceuticalreview.comworldbrainmapping.org For active targeting, the surface of nanoparticles carrying a pyrazole-based drug could be decorated with ligands like antibodies that bind to specific receptors on cancer cells. worldbrainmapping.org

The pyrazole structure itself is a valuable pharmacophore. For example, a compound containing a 1-ethylpyrazole-3-carboxamide scaffold was identified as an inhibitor of hypoxia-inducible factor (HIF)-1, a crucial target in cancer therapy due to its role in tumor survival and progression in low-oxygen environments. researchgate.net Developing this compound derivatives that can be incorporated into such targeted systems could lead to next-generation anticancer agents.

Furthermore, pyrazole derivatives can act as cleavable linkers in drug conjugates. This allows for the stable transport of a cytotoxic agent to the target, followed by its release under specific physiological conditions, such as the acidic microenvironment of a tumor. americanpharmaceuticalreview.com Research into this compound could focus on its functionalization to serve as such a linker or as a core component of a prodrug that is activated only at the site of disease. The reported antiviral activity of this compound, specifically its ability to inhibit HIV replication by interfering with capsid protein assembly, points to a specific biological target that could be exploited for targeted delivery approaches. cymitquimica.com

Table 2: Potential Roles of this compound in Targeted Drug Delivery

| Delivery Strategy | Mechanism | Potential Advantage |

|---|---|---|

| Nanoparticle Encapsulation | Encapsulating the pyrazole compound within liposomes or polymeric nanoparticles. worldbrainmapping.org | Improved bioavailability, protection from degradation, and passive targeting via the EPR effect. worldbrainmapping.org |

| Active Targeting Conjugate | Attaching the pyrazole moiety to a targeting ligand (e.g., antibody) or a nanoparticle surface. worldbrainmapping.org | Specific delivery to target cells (e.g., cancer cells), reducing off-target toxicity. worldbrainmapping.org |

| Prodrug/Linker System | Using the pyrazole structure as a cleavable linker to carry a therapeutic payload. | Controlled drug release at the target site, triggered by local stimuli (e.g., pH, enzymes). americanpharmaceuticalreview.comresearchgate.net |

| HIF-1 Inhibition Therapy | Designing derivatives to target the HIF-1 pathway in hypoxic tumors. researchgate.net | Specific action against solid tumors that are often resistant to conventional therapies. researchgate.net |

Development as Advanced Materials or Sensing Agents

The application of pyrazole derivatives is expanding beyond medicine into the realm of materials science. bldpharm.com The electronic properties and structural versatility of this compound make it a promising building block for novel functional materials and highly sensitive sensing agents.

In materials science, pyrazole derivatives are being explored as ligands for the construction of Metal-Organic Frameworks (MOFs). bldpharm.com MOFs are porous materials with applications in gas storage, separation, and catalysis. researchgate.net The nitrogen atoms in the pyrazole ring of this compound can coordinate with metal ions, making it a suitable organic linker for creating bespoke MOFs with tailored properties. Its potential use extends to the development of OLED (Organic Light-Emitting Diode) materials and other electronic components. bldpharm.com

A particularly intriguing future direction is in the field of chemical and biological sensors. One report indicates that this compound binds to surface plasmon resonance (SPR), a highly sensitive technique for detecting molecular interactions in real-time. cymitquimica.com This property is the cornerstone of many modern biosensors. Future research could focus on immobilizing this compound or its derivatives onto an SPR sensor chip to detect specific analytes, from metal ions to biological macromolecules. The compound's defined UV-Vis absorption maximum (λmax) is another property that can be exploited for developing optical sensors.

Table 3: Emerging Applications in Materials and Sensing

| Application Area | Role of this compound | Enabling Property |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic linker to connect metal nodes. bldpharm.com | Coordination ability of pyrazole nitrogen atoms. |

| Electronic Materials | Component in OLEDs or other organic electronics. bldpharm.com | Tunable electronic and photophysical properties. |

| Biosensors | Recognition element on a sensor surface. cymitquimica.com | Specific binding affinity, detected by Surface Plasmon Resonance (SPR). cymitquimica.com |

| Optical Sensors | Chemosensor for detecting specific analytes. | Changes in UV-Vis absorption upon binding to a target. |

Integrated Multi-Disciplinary Approaches in Translational Research

Translating the potential of this compound from the laboratory to real-world applications requires a deeply integrated, multi-disciplinary approach. Future success hinges on the collaboration between chemists, biologists, materials scientists, and engineers.

For therapeutic applications, the journey begins with medicinal chemists synthesizing libraries of derivatives to optimize activity and selectivity, for instance, as HIF-1 inhibitors. researchgate.net These compounds would then be evaluated by molecular biologists to elucidate their mechanism of action and by pharmacologists to study their behavior in biological systems. If a compound shows promise for targeted drug delivery, nanotechnology experts would be needed to design and fabricate the optimal nanoparticle carrier. worldbrainmapping.org

Similarly, developing an advanced material or sensor requires a synergistic effort. Organic chemists would synthesize and functionalize the pyrazole molecule, while materials scientists would incorporate it into architectures like MOFs or onto sensor surfaces. bldpharm.com Analytical chemists and engineers would then be responsible for designing, building, and validating the final device, ensuring its sensitivity, selectivity, and reliability for the intended application, such as environmental monitoring or medical diagnostics.

The push for green chemistry in production also necessitates a partnership between synthetic chemists and chemical engineers to ensure that novel, sustainable synthetic routes are not only scientifically sound but also economically viable and scalable for industrial production. sid.ir This integrated approach ensures that the fundamental discoveries related to this compound are effectively translated into impactful technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-Ethylpyrazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via decarboxylative alkylation or cyclization reactions. For example, a Ru-catalyzed decarboxylative N-alkylation using ethyl pyrazolecarboxylate derivatives and alkyl halides has been reported . Optimization involves adjusting catalyst loading (e.g., 0.025 equiv. Ru(dtbbpy)₃₂), solvent systems (e.g., DCE/HFIP mixtures), and temperature (e.g., 50°C for 20 hours). Reaction progress should be monitored via TLC, followed by purification using flash chromatography with gradients like cyclohexane/ethyl acetate (0–35%) .

Q. What purification techniques are most effective for isolating this compound derivatives?

- Methodological Answer : Flash column chromatography is widely used, with solvent polarity tailored to the compound’s hydrophobicity. For azido-pyrazole derivatives, silica gel columns with cyclohexane/ethyl acetate gradients (e.g., 0–35% over 20 column volumes) achieve high purity (>90% yield) . For polar intermediates, reversed-phase HPLC or preparative TLC may be necessary. Post-purification analysis via ¹H/¹³C NMR and LC-MS ensures structural integrity .

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer : Adhere to OSHA and EU safety standards: wear nitrile gloves, P95/P1 respirators for particulate exposure, and use fume hoods for volatile steps . Avoid skin contact due to potential irritation. Waste must be segregated (e.g., halogenated vs. non-halogenated) and disposed via licensed hazardous waste services .

Q. What spectroscopic methods are recommended for structural characterization?

- Methodological Answer : X-ray crystallography (using SHELX or Mercury for refinement ) resolves crystal packing and hydrogen-bonding networks. Complement with ¹H/¹³C NMR (δ 8.56 ppm for pyrazole protons ), IR (e.g., 2121 cm⁻¹ for azide stretches ), and HRMS (e.g., m/z 181.0596 [M⁺] for azido derivatives ).

Advanced Research Questions

Q. How can computational tools like Mercury or SHELX aid in analyzing crystallographic data for pyrazole derivatives?

- Methodological Answer : Mercury facilitates void visualization, intermolecular interaction analysis (e.g., π-π stacking), and packing similarity assessments between derivatives . SHELXL refines high-resolution data, handling twinning or disorder in pyrazole rings. For macromolecular applications, SHELXPRO interfaces with PDB formats .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data for pyrazole carboxylates?

- Methodological Answer : Cross-validate data using orthogonal techniques:

- Yield discrepancies : Replicate reactions under inert atmospheres (e.g., N₂) to exclude oxidation byproducts .

- NMR anomalies : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and DEPT-135 to distinguish CH₂/CH₃ groups .

- LC-MS impurities : Optimize gradient elution (e.g., 10% methanol in CH₂Cl₂) to separate regioisomers .

Q. What mechanistic insights explain the regioselectivity of pyrazole alkylation reactions?

- Methodological Answer : DFT calculations predict electronic effects: the N1-ethyl group in this compound stabilizes intermediates via hyperconjugation. Experimental validation involves isotopic labeling (e.g., D₂O quenching) and trapping intermediates with TEMPO . Kinetic studies (variable-temperature NMR) further elucidate rate-determining steps.

Q. How can researchers mitigate challenges in synthesizing sterically hindered pyrazole derivatives?

- Methodological Answer : Use bulky directing groups (e.g., 4-methoxybenzyl) to control substitution patterns . Microwave-assisted synthesis reduces reaction times (e.g., 72 hours → 12 hours for triazole hybrids ). For low solubility, employ co-solvents like HFIP or ionic liquids .

Q. What advanced techniques validate the biological activity of pyrazole carboxylates without FDA-approved data?

- Methodological Answer : Perform in vitro assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.